molecular formula C10H14N6 B2743792 N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine CAS No. 1339627-43-8

N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine

Cat. No.: B2743792
CAS No.: 1339627-43-8
M. Wt: 218.264
InChI Key: FZRATMRZMLCFBE-UHFFFAOYSA-N
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Description

N2-Methyl-N2-((1-methyl-1H-imidazol-2-yl)methyl)pyrimidine-2,5-diamine: is a complex organic compound featuring a pyrimidine ring substituted with a methyl group and an imidazole moiety

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have biological activity, potentially interacting with enzymes or receptors. Research into its biological effects could lead to new therapeutic applications.

Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its interaction with biological targets could be explored for therapeutic benefits.

Industry: In the chemical industry, this compound can be used in the production of various chemicals, including pharmaceuticals and agrochemicals.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. Imidazole derivatives are of great interest in the development of new drugs due to their broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation reactions: between appropriate precursors to form the pyrimidine core.

  • Substitution reactions: to introduce the imidazole moiety at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the imidazole ring to its oxidized form.

  • Reduction: Reduction of the pyrimidine ring or substituents.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Imidazole derivatives with different oxidation states.

  • Reduction: Reduced forms of the pyrimidine ring.

  • Substitution: Substituted pyrimidines and imidazoles with various functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • Imidazole derivatives: Compounds containing imidazole rings with various substituents.

  • Pyrimidine derivatives: Compounds with pyrimidine rings substituted with different functional groups.

Uniqueness: This compound is unique due to its specific combination of the pyrimidine and imidazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-N-methyl-2-N-[(1-methylimidazol-2-yl)methyl]pyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-4-3-12-9(15)7-16(2)10-13-5-8(11)6-14-10/h3-6H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRATMRZMLCFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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